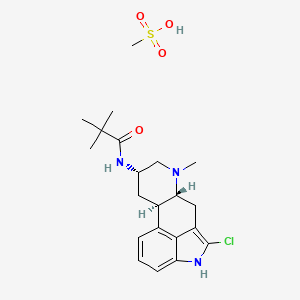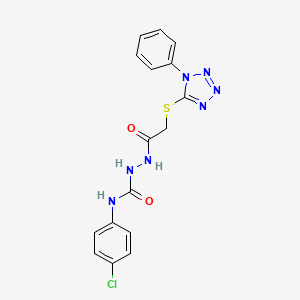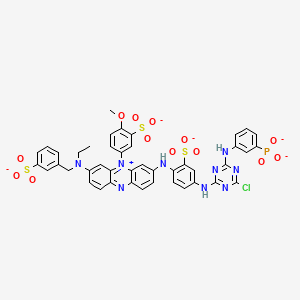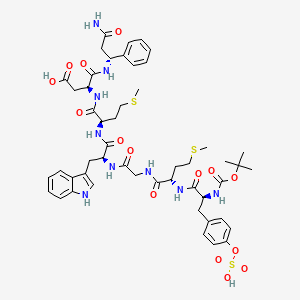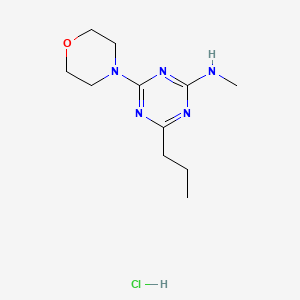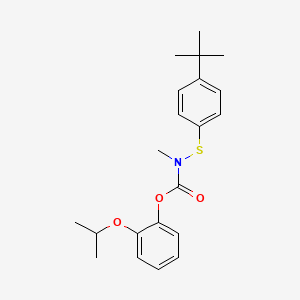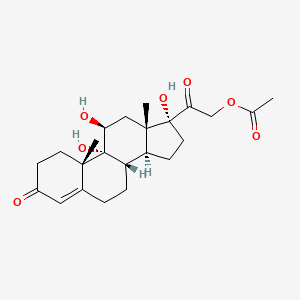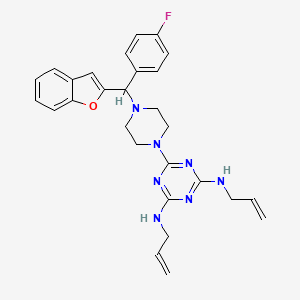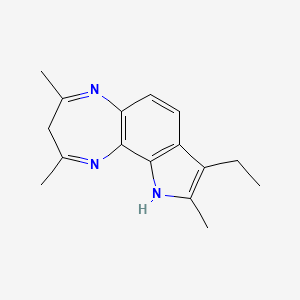
1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzhydryl group and a cyclopropylmethyl group attached to the piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride typically involves the reaction of benzhydryl chloride with cyclopropylmethyl piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Applications De Recherche Scientifique
1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It has been studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Biology: The compound has been used in studies investigating cellular signaling pathways and receptor interactions.
Mécanisme D'action
The mechanism of action of 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake .
Comparaison Avec Des Composés Similaires
1-Benzhydryl-piperazine: Shares the benzhydryl group but lacks the cyclopropylmethyl group.
Cyclopropylmethyl-piperazine: Contains the cyclopropylmethyl group but lacks the benzhydryl group.
1-(4-Chlorobenzhydryl)piperazine: Similar structure with a chlorine substituent on the benzhydryl group.
Uniqueness: 1-Benzhydryl-4-cyclopropylmethyl-piperazine dihydrochloride is unique due to the presence of both the benzhydryl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
113913-37-4 |
|---|---|
Formule moléculaire |
C21H28Cl2N2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-benzhydryl-4-(cyclopropylmethyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26N2.2ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)23-15-13-22(14-16-23)17-18-11-12-18;;/h1-10,18,21H,11-17H2;2*1H |
Clé InChI |
XJEMICDDHVFLAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




